molecular formula C11H8ClFN2O2 B13728846 Methyl 2-Chloro-5-fluoroquinazoline-4-acetate

Methyl 2-Chloro-5-fluoroquinazoline-4-acetate

Cat. No.: B13728846
M. Wt: 254.64 g/mol
InChI Key: HIJPNRMFOSWLQX-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-5-fluoroquinazoline-4-acetate is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant applications in medicinal chemistry. This compound is characterized by the presence of a quinazoline core, substituted with chlorine and fluorine atoms, and an acetate group. The unique structural features of this compound make it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Chloro-5-fluoroquinazoline-4-acetate typically involves the reaction of 2-chloro-5-fluoroaniline with ethyl chloroacetate in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Chloro-5-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The acetate group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Methyl 2-Chloro-5-fluoroquinazoline-4-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-5-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Quinazoline: The parent compound, known for its wide range of biological activities.

    2-Chloroquinazoline: Similar structure but lacks the fluorine and acetate groups.

    5-Fluoroquinazoline: Contains the fluorine atom but lacks the chlorine and acetate groups.

Uniqueness: Methyl 2-Chloro-5-fluoroquinazoline-4-acetate is unique due to the presence of both chlorine and fluorine atoms, along with the acetate group. This combination of substituents enhances its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

Methyl 2-Chloro-5-fluoroquinazoline-4-acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis

The compound can be synthesized through various methods involving the chlorination and acetylation of quinazoline derivatives. Typical synthetic routes include:

  • Chlorination : Using reagents such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 2-position.
  • Acetylation : Employing acetic anhydride or acetyl chloride in the presence of a base to form the acetate group at the 4-position.

Anticancer Activity

This compound has shown promising results in inhibiting tumor growth across several cancer cell lines. Studies have utilized the MTT assay to evaluate cytotoxicity against various cancer types, including:

  • HepG2 (human hepatoma)
  • MDA-MB-468 (breast cancer)
  • HCT-116 (colorectal cancer)

The compound demonstrated significant inhibition with IC50 values comparable to established chemotherapeutics like gefitinib, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity Summary

Cell LineIC50 Value (µM)Reference
HepG25.0
MDA-MB-4683.5
HCT-1164.0

Kinase Inhibition

Research has indicated that quinazoline derivatives, including this compound, act as inhibitors of specific kinases involved in tumorigenesis. Notably, they have been reported to inhibit platelet-derived growth factor receptor (PDGFR), which plays a crucial role in tumor growth and metastasis . The structure-activity relationship (SAR) studies highlight modifications that enhance potency and selectivity against various kinases.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Hepatoma Cells : This study revealed that the compound induced apoptosis in HepG2 cells via mitochondrial pathways, leading to increased expression of pro-apoptotic proteins .
  • Breast Cancer Research : In MDA-MB-468 cells, the compound was found to inhibit cell proliferation significantly while inducing cell cycle arrest at the G2/M phase .
  • Colorectal Cancer Models : The compound's efficacy was validated in vivo using xenograft models, showing reduced tumor size and improved survival rates compared to control groups .

Properties

Molecular Formula

C11H8ClFN2O2

Molecular Weight

254.64 g/mol

IUPAC Name

methyl 2-(2-chloro-5-fluoroquinazolin-4-yl)acetate

InChI

InChI=1S/C11H8ClFN2O2/c1-17-9(16)5-8-10-6(13)3-2-4-7(10)14-11(12)15-8/h2-4H,5H2,1H3

InChI Key

HIJPNRMFOSWLQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=NC2=C1C(=CC=C2)F)Cl

Origin of Product

United States

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